XLogP3 Lipophilicity Comparison: 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid vs. Fmoc-AC4C-OH (Fmoc-1-aminocyclobutanecarboxylic acid)
1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid exhibits a computed XLogP3 value of 3.4 [1]. In comparison, Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-AC4C-OH, CAS 885951-77-9, molecular weight 337.37) possesses a lower XLogP3 of 2.9 . The 0.5 unit difference in XLogP3 corresponds to approximately a 3.2-fold higher octanol-water partition coefficient for 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid, predicting significantly increased lipophilicity and potentially altered membrane permeability characteristics of peptides incorporating this building block relative to those containing Fmoc-AC4C-OH.
| Evidence Dimension | XLogP3 (computed lipophilicity, PubChem 2025.09.15 release) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-AC4C-OH, CAS 885951-77-9): 2.9 |
| Quantified Difference | ΔXLogP3 = +0.5 (approximately 3.2-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem; both compounds assessed under identical computational methodology |
Why This Matters
For procurement decisions in peptide-based drug discovery, the 3.2-fold higher predicted lipophilicity of 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid may translate to distinct ADME profiles—requiring formulation adjustments or offering advantages for targets requiring enhanced membrane permeability—and therefore demands deliberate selection rather than casual substitution with Fmoc-AC4C-OH.
- [1] PubChem. 1-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid. Computed Properties: XLogP3-AA = 3.4. CID 115445171. View Source
